CID 86748263

Description

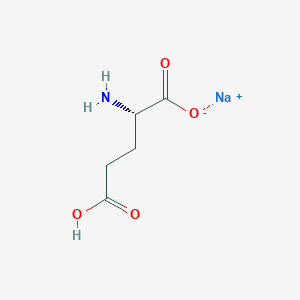

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/ |

|---|---|

CAS No. |

16177-21-2 |

Molecular Formula |

C5H9NNaO4 |

Molecular Weight |

170.12 g/mol |

IUPAC Name |

disodium;(2S)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |

InChI Key |

UVZZAUIWJCQWEO-DFWYDOINSA-N |

impurities |

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence. Limits of impurities: Chlorides, 0.2%; Arsenic, 3 ppm (as As); Heavy metals, 20 ppm; Lead, 10 ppm |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.[Na] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N.[Na+] |

boiling_point |

225 °C (decomposes) |

Color/Form |

White free flowing crystals or crystalline powder Forms rhombic prisms when crystallized from wate |

density |

26.2 (saturated water solution at 20 °C) |

melting_point |

450 °F (Decomposes) (NTP, 1992) |

Other CAS No. |

68187-32-6 68187-33-7 68187-34-8 142-47-2 |

physical_description |

White, practically odourless crystals or crystalline powder |

Pictograms |

Irritant |

Related CAS |

28826-18-8 |

solubility |

Freely soluble in water; practically insoluble in ethanol or ether |

Synonyms |

Accent Glutamate, Sodium Monosodium Glutamate MSG Sodium Glutamate Vestin |

Origin of Product |

United States |

Historical Scientific Context of Monosodium Glutamate

Discovery of L-Glutamic Acid and Umami Perception

The journey to understanding MSG began with the identification of its fundamental component, L-glutamic acid, and the recognition of a new taste sensation. In 1866, the German chemist Karl Heinrich Ritthausen first isolated glutamic acid by treating wheat gluten with sulfuric acid. rjptonline.org However, its unique taste properties remained unrecognized for several decades. cia.gov

The pivotal moment came in 1907 when Japanese chemist Dr. Kikunae Ikeda, a professor at the Tokyo Imperial University, embarked on research to identify the source of the distinct savory taste in kombu seaweed broth, a staple of Japanese cuisine. researchgate.netnih.gov He was convinced that this taste was different from the four established basic tastes of sweet, salty, sour, and bitter. ajinomoto.com Through a meticulous process of evaporation and treatment of the kombu broth, Dr. Ikeda successfully isolated a crystalline compound in 1908, which he identified as glutamic acid. ajinomoto.commsgfacts.com He named the savory taste "umami," derived from the Japanese word "umai" (delicious). ajinomoto.com

Dr. Ikeda then sought to create a stable, easy-to-use seasoning that could impart this umami flavor. He experimented with various salts of glutamic acid and found that the monosodium salt was the most soluble, palatable, and easiest to crystallize. wikipedia.orgbyjus.com This led to his patent for the production of monosodium glutamate (B1630785). nih.govumamiinfo.com In 1909, commercial production of MSG began in Japan under the brand name Ajinomoto, meaning "essence of taste," in collaboration with entrepreneur Saburosuke Suzuki. nih.govajinomoto.com

Key Discoveries in Umami Perception

| Scientist/Researcher | Key Discovery | Year |

|---|---|---|

| Karl Heinrich Ritthausen | First to isolate glutamic acid from wheat gluten. | 1866 |

| Dr. Kikunae Ikeda | Identified L-glutamic acid as the source of umami taste from kombu seaweed and invented MSG. | 1908 |

| Shintaro Kodama | Discovered inosinic acid as another umami substance in dried bonito flakes. | 1913 |

Evolution of Production Methodologies

The industrial production of monosodium glutamate has undergone significant transformation since its inception, driven by the pursuit of efficiency, cost-effectiveness, and sustainability.

The initial method for commercially producing MSG, from 1909 until the early 1960s, was through the hydrolysis of vegetable proteins. researchgate.netwikipedia.org This process involved treating protein-rich sources, such as wheat gluten or soy beans, with hydrochloric acid to break down the peptide bonds and release the constituent amino acids. researchgate.netnih.gov L-glutamic acid hydrochloride was then isolated from this mixture due to its low solubility in hydrochloric acid. nih.gov This isolated compound was subsequently purified to produce MSG. researchgate.net While effective, this extraction method had technical limitations that restricted the scale of production. nih.gov

In the mid-20th century, as the demand for MSG grew, alternative production methods were explored. From 1962 to 1973, a method of direct chemical synthesis was employed. researchgate.netnih.gov This process utilized acrylonitrile (B1666552), a byproduct of the polyacrylic fiber industry, as the starting material. researchgate.netwikipedia.org Through a series of chemical reactions, a racemic mixture of DL-glutamic acid was produced. A key step in this method was the optical resolution of this mixture to isolate the desired L-glutamic acid, which was achieved through preferential crystallization. researchgate.netnih.gov

A revolutionary shift in MSG production occurred in 1956 with the introduction of microbial fermentation. researchgate.netnih.gov This method, which is the standard practice today, utilizes specific bacteria, most notably Corynebacterium glutamicum, to produce L-glutamic acid. niir.orgweebly.com In this process, these microorganisms are cultured in a nutrient-rich medium containing carbohydrates like glucose from sources such as sugar cane, sugar beets, or corn starch, along with an ammonia (B1221849) source. ajinomoto.combyjus.comjolionfoods.com The bacteria metabolize these substrates and excrete L-glutamic acid into the culture broth. wikipedia.org The L-glutamic acid is then separated, purified, and neutralized with sodium hydroxide (B78521) to form monosodium glutamate. niir.org This fermentation process proved to be significantly more cost-effective and had a lower environmental impact, leading all major manufacturers to adopt this method. researchgate.netnih.gov

Evolution of Monosodium Glutamate Production Methods

| Production Method | Time Period | Primary Raw Materials | Brief Description of the Process |

|---|---|---|---|

| Protein Hydrolysis | 1909–1962 | Wheat gluten, Soybeans | Vegetable proteins were treated with hydrochloric acid to break them down into amino acids, from which L-glutamic acid was isolated and purified. |

| Chemical Synthesis | 1962–1973 | Acrylonitrile | A multi-step chemical process starting from acrylonitrile to produce a racemic mixture of glutamic acid, followed by resolution to isolate L-glutamic acid. |

| Microbial Fermentation | 1956–Present | Sugar cane, Sugar beets, Corn starch, Molasses | Specific bacteria are cultured in a carbohydrate-rich medium to produce L-glutamic acid, which is then purified and neutralized to form MSG. |

Molecular and Cellular Mechanisms of L Glutamate Transport

Excitatory Amino Acid Transporters (EAATs/SLC1 Family)

The EAATs, also known as the Solute Carrier 1 (SLC1) family, are a group of secondary active transporters responsible for the uptake of glutamate (B1630785) from the extracellular space into cells. nih.gov This process is crucial for terminating glutamatergic neurotransmission and preventing excitotoxicity. nih.gov

To date, five subtypes of EAATs have been identified in humans: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. nih.gov These subtypes exhibit distinct cellular and regional distribution patterns within the central nervous system. EAAT1 and EAAT2 are predominantly expressed in glial cells, particularly astrocytes, where they are responsible for the majority of glutamate uptake. nih.govyoutube.com EAAT1 is highly expressed in the cerebellum, while EAAT2 is the most abundant glutamate transporter in the forebrain. nih.gov EAAT3, EAAT4, and EAAT5 are primarily neuronal. EAAT3 is found on the cell body and dendrites of neurons. core.ac.uk EAAT4 is characteristically located on the dendrites of Purkinje cells in the cerebellum. nih.gov EAAT5 is uniquely expressed in the retina, specifically at photoreceptor and bipolar cell terminals. nih.gov

| EAAT Subtype | Human Gene | Rodent Homolog | Primary Cellular Localization | Primary Regional Distribution |

| EAAT1 | SLC1A3 | GLAST | Astrocytes | Cerebellum, Neocortex |

| EAAT2 | SLC1A2 | GLT-1 | Astrocytes, Pre-synaptic terminals | Forebrain |

| EAAT3 | SLC1A1 | EAAC1 | Neurons (soma and dendrites) | Widespread in the brain |

| EAAT4 | SLC1A6 | EAAT4 | Neurons (dendrites) | Cerebellum (Purkinje cells) |

| EAAT5 | SLC1A7 | EAAT5 | Neurons (pre-synaptically) | Retina |

This table provides a summary of the different subtypes of Excitatory Amino Acid Transporters (EAATs) and their primary localization within the central nervous system.

The transport of glutamate by EAATs is an electrogenic process that is coupled to the co-transport of three sodium ions (Na+) and one proton (H+) into the cell, and the counter-transport of one potassium ion (K+) out of the cell. aimspress.com This specific ion stoichiometry allows the transporters to move glutamate against its concentration gradient, maintaining a low extracellular concentration. The inwardly directed Na+ gradient, established by the Na+/K+-ATPase, provides the primary driving force for glutamate uptake. nih.gov The co-transport of a proton and counter-transport of a potassium ion further contribute to the thermodynamic favorability of this process. aimspress.com

| Ion | Direction of Transport | Number of Ions per Glutamate Molecule |

| Sodium (Na+) | Co-transport (into the cell) | 3 |

| Proton (H+) | Co-transport (into the cell) | 1 |

| Potassium (K+) | Counter-transport (out of the cell) | 1 |

This table details the stoichiometry of ion movement coupled to the transport of a single glutamate molecule by EAATs.

The net movement of two positive charges into the cell per transport cycle (three Na+ and one H+ in, one K+ out) makes the transport process electrogenic. aimspress.com In addition to their transport function, EAATs also possess an uncoupled anion conductance, primarily for chloride ions (Cl-). nih.gov This Cl- conductance is activated by the binding of glutamate and Na+ but is thermodynamically uncoupled from the transport cycle, meaning the direction and rate of Cl- flux are independent of glutamate translocation. nih.govresearchgate.net The magnitude of this Cl- conductance varies among the EAAT subtypes, with EAAT4 and EAAT5 exhibiting a much larger anion conductance relative to their glutamate transport rate. nih.gov This property allows these specific transporters to function as glutamate-gated chloride channels, contributing to neuronal inhibition. nih.gov

Under normal physiological conditions, the ion gradients favor the forward transport of glutamate into the cell. However, the transport process is reversible. aimspress.comnih.gov Reverse transport, or glutamate efflux, can occur under pathological conditions where the transmembrane ion gradients are disrupted, such as during ischemia. nih.govresearchgate.net A significant decrease in the extracellular Na+ concentration, a substantial increase in intracellular Na+, or a collapse of the K+ gradient can cause the transporter to run in reverse, releasing glutamate into the extracellular space. nih.gov This transporter-mediated release contributes to the excitotoxic cascade in neurological disorders. youtube.com The transporter operates through a series of conformational changes, often described by an "elevator-type mechanism," where a transport domain moves the substrate and coupled ions across the membrane. researchgate.net

Vesicular Glutamate Transporters (VGLUTs)

Vesicular glutamate transporters (VGLUTs) are responsible for packaging glutamate from the cytoplasm into synaptic vesicles, a prerequisite for its exocytotic release during neurotransmission. nih.gov There are three known isoforms: VGLUT1, VGLUT2, and VGLUT3, which are part of the solute carrier 17 (SLC17) family. nih.govresearchgate.net

The loading of glutamate into synaptic vesicles by VGLUTs is an active process driven by a proton electrochemical gradient (ΔμH+) across the vesicular membrane, which is established by a vacuolar-type H+-ATPase (V-ATPase). nih.gov The V-ATPase pumps protons into the vesicle, creating both a chemical gradient (ΔpH) and an electrical gradient (Δψ, inside positive). Glutamate uptake is primarily driven by the electrical component (Δψ). nih.gov

The activity of VGLUTs is allosterically regulated by cytoplasmic chloride (Cl-) and luminal protons (H+). nih.govnih.gov Cytosolic Cl- acts as an activator of glutamate transport. nih.gov Luminal H+ also allosterically activates the transporter, ensuring that VGLUTs are most active in the acidic environment of the synaptic vesicle and less active if present on the plasma membrane. nih.gov This prevents non-vesicular glutamate efflux. nih.gov

Intercellular L-Glutamate Cycling

The dynamic and precise regulation of L-glutamate concentrations in the extracellular space is paramount for normal brain function. physiology.org This is largely achieved through a sophisticated system of intercellular cycling, primarily involving a close metabolic partnership between neurons and glial cells. This continuous exchange ensures a steady supply of glutamate for neurotransmission while simultaneously preventing its accumulation to neurotoxic levels. nih.govjohnshopkins.edu

Neuron-Glial Interactions in L-Glutamate Exchange

The cornerstone of L-glutamate homeostasis in the central nervous system (CNS) is the synergistic interaction between neurons and astrocytes, a specialized type of glial cell. nih.govnih.gov This relationship is most prominently exemplified by the glutamate-glutamine cycle. wikipedia.orgvideleaf.com

Following its release from presynaptic terminals during synaptic transmission, L-glutamate is rapidly cleared from the synaptic cleft. wikipedia.org While neurons do have some capacity for glutamate reuptake, the majority of this clearance is performed by astrocytes. nih.govnih.gov These cells are equipped with high-affinity, sodium-dependent glutamate transporters, primarily EAAT1 (GLAST) and EAAT2 (GLT-1), which efficiently remove glutamate from the extracellular space. researchgate.netnih.govthebiogrid.org This rapid uptake by astrocytes is crucial for terminating the synaptic signal and preventing excitotoxicity, a damaging process resulting from excessive activation of glutamate receptors. wikipedia.orgnih.gov

Once inside the astrocyte, L-glutamate is converted to the non-neuroactive amino acid L-glutamine by the astrocyte-specific enzyme, glutamine synthetase. nih.govnih.gov This conversion is a key step in detoxifying the brain of excess glutamate. wikipedia.org The newly synthesized glutamine is then released from the astrocyte into the extracellular space and taken up by neurons. videleaf.com

Inside the neuron, glutamine is converted back into glutamate by the mitochondrial enzyme phosphate-activated glutaminase. wikipedia.org This regenerated glutamate can then be packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs) and utilized for subsequent neurotransmitter release, thus completing the cycle. wikipedia.orgwikipedia.org This intricate process ensures a sustainable and well-regulated supply of glutamate for neuronal signaling. wikipedia.org The collaboration between neurons and astrocytes in the glutamate-glutamine cycle highlights the critical role of glial cells in supporting and modulating neuronal function. nih.gov

Table 1: Key Proteins in Neuron-Glial L-Glutamate Exchange

| Protein | Cell Type | Function |

|---|---|---|

| EAAT1 (GLAST) | Astrocyte | High-affinity uptake of synaptic glutamate. researchgate.netfrontiersin.org |

| EAAT2 (GLT-1) | Astrocyte | Primary transporter for glutamate clearance in the CNS. researchgate.netnih.gov |

| Glutamine Synthetase | Astrocyte | Converts glutamate to glutamine. nih.govnih.gov |

| Phosphate-activated Glutaminase | Neuron | Converts glutamine back to glutamate. wikipedia.org |

| Vesicular Glutamate Transporters (VGLUTs) | Neuron | Packages glutamate into synaptic vesicles. wikipedia.org |

Amino Acid Antiporter Systems (e.g., Cystine-Glutamate Antiporter)

In addition to the glutamate-glutamine cycle, other transport mechanisms contribute to the intricate balance of extracellular glutamate. Among these are the amino acid antiporter systems, which exchange amino acids across the cell membrane. A prominent example with significant implications for glutamate homeostasis is the cystine-glutamate antiporter, known as System xc-. nih.govnih.gov

System xc- is a sodium-independent amino acid transporter that mediates the exchange of extracellular L-cystine for intracellular L-glutamate in a 1:1 ratio. nih.govjhu.edu This transporter is a heterodimer composed of two subunits: a light chain, xCT (also known as SLC7A11), and a heavy chain, 4F2hc (SLC3A2). nih.govwikipedia.org The xCT subunit provides the transporter's specificity, while the 4F2hc subunit is involved in trafficking the complex to the cell membrane. wikipedia.org

The primary function of System xc- is to supply cells with cystine, which is the oxidized form of the amino acid cysteine. nih.gov Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.govfrontiersin.org By importing cystine, which is then reduced to cysteine within the cell, System xc- plays a vital role in cellular defense against oxidative stress. nih.govfrontiersin.org

Table 2: Characteristics of the Cystine-Glutamate Antiporter (System xc-)

| Characteristic | Description |

|---|---|

| Function | Imports one L-cystine molecule in exchange for one L-glutamate molecule. nih.govjhu.edu |

| Subunits | Composed of the light chain xCT (SLC7A11) and the heavy chain 4F2hc (SLC3A2). nih.govwikipedia.org |

| Driving Force | Sodium-independent; operates based on the concentration gradients of its substrates. jhu.edu |

| Primary Role | Provides intracellular cysteine for the synthesis of the antioxidant glutathione (GSH). nih.govfrontiersin.org |

| Secondary Effect | Releases glutamate into the extracellular space, contributing to ambient glutamate levels. nih.gov |

Structural Biology and Computational Studies of L Glutamate Transporters and Receptors

Macromolecular Architecture of L-Glutamate Transporters

Oligomeric State and Protomer Function

L-glutamate transporters assemble into homotrimers, meaning they are composed of three identical protein subunits, or protomers. A key finding is that each protomer functions as an independent transporter. This functional independence is supported by structural data showing that each subunit contains its own complete machinery for substrate and ion binding and translocation. The trimeric assembly is thought to provide stability within the membrane, with a central scaffold domain anchoring the complex, while the peripheral transport domains of each protomer carry out the dynamic functions of the transport cycle. nih.gov

Substrate and Ion Binding Sites Characterization

The sites where L-glutamate and co-transported sodium (Na+) ions bind are located deep within each protomer, shielded from the membrane environment. These binding pockets are formed by the convergence of several structural elements, primarily the helical hairpins HP1 and HP2, and transmembrane domains TM7 and TM8. nih.gov The binding of substrate and ions is a highly cooperative process. For instance, the binding of Na+ ions can prime the transporter to accept its substrate by inducing structural changes that open the extracellular gate (HP2). elifesciences.org While crystal structures of the bacterial homolog GltPh clearly identified two Na+ binding sites (Na1 and Na2), mammalian glutamate (B1630785) transporters couple the uptake of one glutamate molecule to three Na+ ions. nih.gov Computational studies and voltage clamp fluorometry experiments have provided evidence for a third sodium-binding site, suggesting it is formed in part by residues on TM7 and TM8 and that the sodium ion at this site may directly form part of the substrate-binding pocket, explaining the strict coupling between ion and glutamate transport.

Table 1: Key Structural Features of L-Glutamate Transporter Protomer

| Feature | Description | Key Structural Elements |

|---|---|---|

| Oligomeric State | Homotrimer | Three identical, independently functioning protomers. |

| Transmembrane Topology | Eight transmembrane helices and two re-entrant hairpins. | TM1-8, HP1 (intracellular gate), HP2 (extracellular gate). |

| Binding Sites | Located within the core of each protomer. | Formed by HP1, HP2, TM7, and TM8. |

Conformational Dynamics of L-Glutamate Transport

The transport of L-glutamate across the membrane is not a static process but involves significant conformational changes within the transporter. This "elevator-type" mechanism involves the movement of a transport domain relative to the static scaffold domain.

Outward-Facing and Inward-Facing States Analysis

The transport cycle is characterized by two principal conformations: the outward-facing state (OFS) and the inward-facing state (IFS). nih.gov In the OFS, the substrate and ion binding sites are accessible to the extracellular environment. Upon binding of L-glutamate and Na+ ions, the extracellular gate (HP2) closes, occluding the substrate. pnas.org Subsequently, the entire transport domain, which includes the binding sites, undergoes a large-scale movement of approximately 15 Å across the membrane, transitioning to the IFS. nih.gov In the IFS, the intracellular gate (HP1) opens, releasing the substrate and ions into the cytoplasm. nih.gov Following release, the empty transporter binds a potassium ion from the inside, which is thought to stabilize the transporter for its return journey to the outward-facing conformation, where the potassium is then released extracellularly. elifesciences.org

Intermediate Conformations and Channel Activation

Beyond the two primary states, research has identified intermediate states that are critical for the full transport cycle. Single-molecule studies have revealed that the transporter can exist in less stable, intermediate-FRET states, suggesting a more complex energy landscape than a simple two-state model. nih.gov One such intermediate conformation has been captured in a crystal structure, showing the transport domain in a position between the OFS and IFS. nih.gov

A fascinating aspect of these transporters is their dual function: in addition to transport, they also function as a thermodynamically uncoupled chloride (Cl-) channel. youtube.com This channel activity is activated by the binding of glutamate and sodium but is not stoichiometrically coupled to the transport process. youtube.com Cryo-EM structures have revealed that a water-accessible pathway, which functions as the chloride channel, can form at the interface between the transport and scaffold domains during the translocation process. nih.govyoutube.com This channel state appears to be an intermediate conformation that is sampled between the outward-facing and inward-facing states, revealing how a single protein can support two distinct functions through its conformational dynamics. nih.govyoutube.com

Table 2: Conformational States in the L-Glutamate Transport Cycle

| Conformational State | Description | Gating Element Status |

|---|---|---|

| Outward-Facing (OFS) | Binding sites are accessible to the extracellular space for substrate and ion binding. | HP2 (extracellular gate) is open. |

| Outward-Occluded | Substrate and ions are bound, and the transporter is sealed from the extracellular side. | HP2 is closed. |

| Intermediate/Channel State | A transient state during translocation between OFS and IFS. Can form a Cl- permeable channel. | A continuous pathway forms at the domain interface. |

| Inward-Facing (IFS) | Binding sites are accessible to the cytoplasm for substrate and ion release. | HP1 (intracellular gate) is open. |

Computational Modeling and Simulation Approaches

Computational modeling and simulation have become indispensable tools for dissecting the complex molecular machinery of L-glutamate transporters. These in silico techniques provide a temporal and spatial resolution that is often unattainable through experimental methods alone, offering a dynamic view of transport mechanisms, ligand interactions, and the functional consequences of genetic variations.

Molecular Dynamics Simulations of Transport Mechanisms

Molecular dynamics (MD) simulations have provided profound insights into the "elevator-like" transport mechanism of glutamate transporters. pnas.org These simulations model the movement of every atom in the transporter-membrane-solvent system over time, revealing the intricate conformational changes that facilitate substrate translocation across the cell membrane.

A significant portion of MD simulation research has focused on the prokaryotic homolog GltPh from Pyrococcus horikoshii, which serves as a structural model for eukaryotic Excitatory Amino Acid Transporters (EAATs). mdpi.com Simulations of GltPh have elucidated a complex four-stage transition process between the outward-facing (OF) and inward-facing (IF) states. pnas.org This process involves a combination of translational and rotational movements of the transport domain relative to the static scaffold domain. pnas.org

Key findings from MD simulations include:

Ion-Coupled Transport: Simulations have been crucial in understanding the coupling between ion and substrate transport. They have helped to identify the binding sites for the three Na+ ions required for transport, with the third site (Na3) being initially proposed based on MD simulations and later confirmed experimentally. nih.govnih.gov The binding of two Na+ ions is shown to precede substrate binding, a critical step for initiating the transport cycle. nih.gov

Conformational States: MD studies have characterized the major conformational states of the transporter, including the outward-open, outward-occluded, inward-open, and inward-occluded states. nih.gov These simulations reveal that the transition between OF and IF states involves significant free-energy barriers. pnas.org

Role of Water and Lipids: Simulations have highlighted the role of the surrounding environment. Water molecules are shown to play a crucial role in the binding and transport process, and interactions between the transporter and the lipid bilayer have been found to stabilize distinct conformational states. pnas.orgmdpi.com

These computational studies, often using homology models for mammalian transporters like EAAT3, provide a detailed, atomistic view of the transport cycle, complementing experimental data and offering a framework for understanding the transporter's function. mdpi.comnih.gov

Free Energy Calculations in Ligand Binding

Free energy calculations, a powerful computational technique, are used to quantify the energetics of molecular recognition processes, such as the binding of L-glutamate and ions to transporters. Methods like alchemical free energy perturbation (FEP) and thermodynamic integration (TI) allow for the calculation of binding free energies and pKa values of key amino acid residues. nih.govwustl.edu

These calculations provide quantitative insights into:

Binding Affinity and Order: By calculating the binding free energies for the substrate and ions in various configurations, researchers can predict their binding order. nih.gov Simulations have unequivocally shown that the binding of two Na+ ions significantly enhances the binding affinity for the aspartate substrate in GltPh, confirming that ion binding precedes substrate binding. nih.gov

Substrate Selectivity: Free energy simulations have been employed to understand the molecular basis of substrate selectivity. For instance, calculations have shed light on the Aspartate/Glutamate selectivity observed in GltPh, which is not a feature of eukaryotic glutamate transporters. nih.gov

Protonation States: Free energy calculations are used to determine the pKa values of titratable residues in the binding pocket. This is critical for identifying the proton carrier site involved in the co-transport of a proton with glutamate in EAATs. For example, studies on EAAT3 models have identified specific glutamate residues as the likely candidates for carrying the proton during the transport cycle. nih.gov

The table below summarizes representative calculated binding free energies for the aspartate substrate in the GltPh transporter under different ionic conditions, illustrating the strong dependence of substrate binding on the presence of sodium ions.

| Transporter State | Ligand | Calculated Binding Free Energy (kcal/mol) |

| Apo (ion-free) | Aspartate | -4.5 |

| Na1 bound | Aspartate | -9.2 |

| Na1 and Na3 bound | Aspartate | -11.8 |

| Data derived from free energy simulations of the GltPh transporter. nih.gov |

These computational approaches provide a rigorous thermodynamic framework for understanding the intricate interplay of forces that govern ligand binding and selectivity in L-glutamate transporters.

In Silico Characterization of Transporter Variants

In silico methods are increasingly used to predict and analyze the effects of mutations on the structure and function of glutamate transporters. This is particularly valuable for understanding the impact of naturally occurring genetic variants associated with neurological disorders and for designing novel transporter variants with specific properties.

Computational studies have been conducted to:

Analyze Natural Mutations: Databases of human genetic variations are surveyed to identify missense variations in glutamate transporter genes. nih.gov Structural bioinformatics tools are then used to model these mutations and predict their functional consequences, such as altered substrate transport or ion selectivity. This can help rationalize the molecular basis of associated diseases. nih.gov

Design Water-Soluble Variants: A significant challenge in studying membrane proteins like glutamate transporters is their hydrophobic nature. The "QTY code" is a computational strategy to design water-soluble variants by systematically replacing hydrophobic amino acids (Leucine, Isoleucine, Valine, Phenylalanine) with hydrophilic ones (Glutamine, Threonine, Tyrosine). nih.gov Molecular dynamics simulations have shown that these QTY-variants can retain the conformational dynamics characteristic of the native transporters, making them potentially useful tools for structural and functional studies in an aqueous environment. nih.govnih.gov

Probe Functional Roles of Residues: Site-directed mutagenesis can be simulated in silico to probe the role of specific amino acid residues. By mutating a residue in the computational model and observing the resulting changes in dynamics or binding energies, researchers can infer its importance for ion binding, substrate recognition, or conformational transitions. nih.gov

The following table presents a conceptual comparison of native and a computationally designed water-soluble QTY variant of a glutamate transporter.

| Feature | Native Glutamate Transporter | QTY-Variant Transporter |

| Primary Environment | Lipid Bilayer | Aqueous Solution |

| Key Surface Residues | Hydrophobic (e.g., Leucine, Isoleucine) | Hydrophilic (e.g., Glutamine, Threonine) |

| Predicted Conformation | Retains outward-facing and intermediate structures | Retains similar conformational dynamics to native |

| Research Application | Studies in membrane environments | Potential for easier purification and structural analysis |

| This table conceptualizes findings from in silico studies on QTY variants. nih.govnih.gov |

These computational approaches accelerate the characterization of transporter variants, providing valuable insights for both basic research and the potential development of therapeutic strategies.

Structural Insights into L-Glutamate Receptors

L-glutamate receptors are fundamental to excitatory neurotransmission and are broadly classified into two superfamilies: ionotropic and metabotropic receptors. High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed the detailed architecture of these complex molecular machines, providing a foundation for understanding their function and pharmacology. nih.govsobolevskylab.org

Ionotropic Receptor Architectures (AMPA, Kainate, NMDA)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that form tetrameric assemblies. wikipedia.org The three main subtypes—AMPA, Kainate, and NMDA receptors—share a common modular design, but exhibit distinct subunit compositions and functional properties. nih.govnih.gov

Each iGluR subunit is composed of four distinct domains:

Amino-Terminal Domain (ATD): A large extracellular domain involved in receptor assembly, trafficking, and modulation. nih.gov

Ligand-Binding Domain (LBD): An extracellular domain that binds glutamate (and co-agonists in the case of NMDA receptors) and drives channel gating. wikipedia.org

Transmembrane Domain (TMD): Comprising three transmembrane helices (M1, M3, M4) and a re-entrant membrane loop (M2) that lines the ion channel pore. guidetopharmacology.org

Carboxy-Terminal Domain (CTD): An intracellular domain that interacts with scaffolding proteins and signaling molecules to regulate receptor localization and function. nih.gov

| Receptor Type | Subunit Composition | Key Architectural Features |

| AMPA | Heteromers of GluA1-4 subunits. guidetopharmacology.org | Can form both homo- and heterotetramers. Exhibit a domain-swapped assembly with less interaction between ATD and LBD layers compared to NMDARs. nih.gov |

| Kainate | Heteromers of GluK1-5 subunits. | Similar overall architecture to AMPA receptors. Activation requires extracellular Na+ and Cl-. guidetopharmacology.org |

| NMDA | Obligate heteromers, typically two GluN1 subunits and two GluN2 (A-D) subunits. guidetopharmacology.org | Require both glutamate (binds to GluN2) and a co-agonist, glycine (B1666218) or D-serine (binds to GluN1), for activation. researchgate.net Possess a unique voltage-dependent Mg2+ block within the ion channel. researchgate.net |

| This table summarizes the key architectural and compositional features of ionotropic glutamate receptor subtypes. nih.govguidetopharmacology.orgresearchgate.net |

Structural studies have captured these receptors in various functional states (apo, antagonist-bound, agonist-bound), providing snapshots of the conformational changes that underlie channel opening and desensitization. nih.gov

Metabotropic Receptor Domain Organization

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) belonging to family C. wikipedia.orgnih.gov Unlike the channel-forming iGluRs, mGluRs modulate neuronal excitability and synaptic transmission indirectly by activating intracellular signaling cascades. msu.edu

A defining feature of mGluRs is that they function as obligate dimers, linked by a disulfide bridge. Each protomer (subunit) has a distinct multi-domain organization:

Venus Flytrap (VFT) Domain: A large, bilobate extracellular domain responsible for binding L-glutamate. Agonist binding induces a conformational change in this domain, closing the "flytrap". nih.gov

Cysteine-Rich Domain (CRD): This domain provides a rigid link between the VFT and the transmembrane domain. It is crucial for transmitting the conformational change from the VFT to the transmembrane region. nih.govnih.gov

Seven-Transmembrane Domain (7TMD): This domain is characteristic of all GPCRs and is embedded in the cell membrane. It consists of seven alpha-helices connected by intracellular and extracellular loops. The rearrangement of these helices upon activation leads to the coupling and activation of intracellular G-proteins. wikipedia.orgnih.gov

C-terminal Domain (CTD): The intracellular C-terminal domain is involved in G-protein coupling and interaction with various intracellular regulatory and scaffolding proteins. nih.gov

Activation of mGluRs is a dynamic process. Agonist binding to the VFT domains leads to a compaction of the dimer interface, which brings the CRDs into close proximity. nih.gov This movement causes a rigid-body repositioning of the 7TMDs, allowing them to interact and initiate intracellular signaling. nih.gov

| Domain | Location | Primary Function |

| Venus Flytrap (VFT) | Extracellular | L-glutamate binding |

| Cysteine-Rich (CRD) | Extracellular | Links VFT to 7TMD, signal transduction |

| 7-Transmembrane (7TMD) | Transmembrane | G-protein coupling and activation |

| C-terminal (CTD) | Intracellular | Interaction with intracellular proteins |

| This table outlines the domain organization of a single mGluR protomer. nih.govnih.govnih.gov |

Molecular and Cellular Mechanisms of L Glutamate Signaling

Intracellular Signaling Cascades Triggered by L-Glutamate Receptor Activation

The activation of L-glutamate receptors, both ionotropic and metabotropic, unleashes a torrent of intracellular signaling cascades that profoundly impact neuronal function and fate. These cascades are not isolated events but rather an interconnected network of molecular interactions that can lead to both physiological adaptations and, under conditions of excessive stimulation, pathological consequences.

Calcium Homeostasis Perturbations and Ionic Dysregulation

A primary and critical consequence of L-glutamate receptor activation, particularly of the N-methyl-D-aspartate (NMDA) receptor subtype, is a significant influx of calcium ions (Ca²⁺) into the postsynaptic neuron. nih.govnumberanalytics.commdpi.com While physiological levels of Ca²⁺ influx are essential for normal synaptic transmission and plasticity, excessive or prolonged activation of glutamate (B1630785) receptors can lead to a breakdown of calcium homeostasis. nih.govnih.gov This dysregulation is a central event in glutamate-induced excitotoxicity. nih.gov

The sustained elevation of intracellular Ca²⁺ can overwhelm the cell's buffering and extrusion mechanisms, leading to a cascade of detrimental effects. nih.gov These include the activation of various Ca²⁺-dependent enzymes such as proteases (e.g., calpains), which can degrade cytoskeletal and other essential proteins, and phospholipases, which can damage cellular membranes. plos.org This ionic dysregulation is a key contributor to the neuronal injury observed in various neurological conditions. nih.govfrontiersin.org

Mitochondrial Dynamics and Energetic Implications

Mitochondria are at the nexus of L-glutamate-induced intracellular signaling, playing a dual role in both energy metabolism and Ca²⁺ homeostasis. nih.govfrontiersin.org Following glutamate receptor activation, mitochondria can sequester a significant portion of the incoming Ca²⁺ load, acting as a temporary buffer to mitigate the rise in cytosolic Ca²⁺. nih.govfrontiersin.org However, this protective function comes at a cost.

Excessive mitochondrial Ca²⁺ uptake can lead to the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This event causes a collapse of the mitochondrial membrane potential (ΔΨm), uncoupling of oxidative phosphorylation, and a subsequent decline in ATP production. nih.govnih.gov The resulting energy deficit impairs the function of ion pumps necessary to restore ionic homeostasis, further exacerbating the excitotoxic cascade. nih.gov Moreover, glutamate can influence mitochondrial dynamics, affecting their size and movement within neurons. wustl.edu Chronic exposure to high levels of glutamate can lead to mitochondrial fragmentation, a hallmark of cellular stress.

Table 2: Impact of L-Glutamate on Mitochondrial Function

| Parameter | Effect of Excessive L-Glutamate | Consequence |

|---|---|---|

| Mitochondrial Calcium | Increased uptake | Potential opening of mPTP |

| Mitochondrial Membrane Potential (ΔΨm) | Depolarization | Impaired ATP synthesis |

| ATP Production | Decreased | Cellular energy crisis |

| Mitochondrial Morphology | Fragmentation | Indicator of cellular stress |

Reactive Oxygen Species (ROS) Generation Pathways

The excitotoxic cascade initiated by L-glutamate is intimately linked to the production of reactive oxygen species (ROS), highly reactive molecules that can inflict widespread damage to cellular components. nih.gov One major source of ROS following glutamate receptor stimulation is dysfunctional mitochondria. The disruption of the electron transport chain during mitochondrial depolarization leads to the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻). nih.gov

Furthermore, the activation of NMDA receptors can lead to the production of nitric oxide (NO) through the Ca²⁺-dependent activation of nitric oxide synthase (nNOS). nih.gov While NO has important signaling functions, in the presence of superoxide, it can react to form the highly damaging peroxynitrite (ONOO⁻). nih.gov The accumulation of ROS contributes to oxidative stress, a condition where the cell's antioxidant defenses are overwhelmed. This oxidative damage targets lipids, proteins, and nucleic acids, further compromising cellular function and contributing to neuronal death. wikipedia.org The synthesis of the major intracellular antioxidant, glutathione (B108866), is itself dependent on glutamate. researchgate.netresearchgate.net

Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, as well as for maintaining intracellular calcium stores. nih.gov Excessive glutamate receptor activation can disrupt ER function, leading to a condition known as ER stress. nih.gov This can be triggered by several factors, including perturbations in calcium homeostasis and increased oxidative stress.

L-Glutamate in Synaptic Transmission and Plasticity Mechanisms

L-glutamate is the principal excitatory neurotransmitter in the central nervous system, playing an indispensable role in mediating the vast majority of fast excitatory synaptic transmission. hilarispublisher.comsysy.com Its release from presynaptic terminals and subsequent binding to postsynaptic receptors is the fundamental basis of neural communication. nih.gov

Beyond its role in point-to-point transmission, glutamate is central to the mechanisms of synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to changes in neural activity. numberanalytics.comphysio-pedia.com This plasticity is widely considered to be the cellular basis of learning and memory. clevelandclinic.orgyoutube.com The two most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synaptic connections. numberanalytics.com

The induction of many forms of LTP and LTD at glutamatergic synapses is critically dependent on the activation of NMDA receptors. numberanalytics.com At resting membrane potentials, the NMDA receptor channel is blocked by magnesium ions (Mg²⁺). Depolarization of the postsynaptic membrane, typically through the activation of AMPA receptors by glutamate, expels the Mg²⁺ block, allowing Ca²⁺ to flow through the NMDA receptor channel. numberanalytics.comyoutube.com The magnitude and temporal pattern of this Ca²⁺ influx determine whether LTP or LTD is induced. jneurosci.org

The subsequent Ca²⁺ signal activates a variety of downstream signaling cascades, including those involving CaMKII and protein phosphatases, which ultimately lead to changes in the number and function of AMPA receptors at the synapse. mdpi.comyoutube.com For example, LTP is often associated with an increase in the number of AMPA receptors in the postsynaptic membrane, thereby enhancing the synapse's response to future glutamate release. numberanalytics.comyoutube.com The regulation of glutamate uptake by transporters is also a key component of synaptic plasticity. jneurosci.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Monosodium glutamate |

| L-glutamate |

| Glutamine |

| Gamma-aminobutyric acid (GABA) |

| N-methyl-D-aspartate (NMDA) |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |

| Kainate |

| Inositol 1,4,5-trisphosphate (IP3) |

| Diacylglycerol (DAG) |

| Cyclic adenosine (B11128) monophosphate (cAMP) |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) |

| Nitric oxide (NO) |

| Peroxynitrite |

| Glutathione |

| Proline |

| Ornithine |

| Succinate |

| Aspartate |

Basal Synaptic Transmission Mechanisms

Basal synaptic transmission is the fundamental process of information transfer between neurons at glutamatergic synapses. This process is primarily mediated by the release of L-glutamate from the presynaptic terminal, which then acts on ionotropic glutamate receptors (iGluRs) on the postsynaptic membrane. frontiersin.org The primary mediators of this fast excitatory transmission are the AMPA, NMDA, and kainate receptors. nih.govwikipedia.org

Upon the arrival of an action potential at the presynaptic terminal, voltage-gated calcium channels open, leading to an influx of calcium ions. This influx triggers the fusion of synaptic vesicles containing glutamate with the presynaptic membrane, releasing glutamate into the synaptic cleft. researchgate.net The released glutamate diffuses across the cleft and binds to postsynaptic iGluRs. frontiersin.org

The activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors leads to a rapid influx of sodium ions, causing a quick depolarization of the postsynaptic membrane, which is the primary component of the excitatory postsynaptic current (EPSC). wikipedia.orgwikipedia.org N-methyl-D-aspartate (NMDA) receptors, on the other hand, are unique in that they are both ligand-gated and voltage-dependent. At resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺). wikipedia.org Depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, displaces the Mg²⁺ block, allowing for the influx of both sodium and, significantly, calcium ions. wikipedia.orgyoutube.com This calcium influx through NMDA receptors is a critical trigger for many forms of synaptic plasticity. youtube.com

Kainate receptors are also involved in synaptic transmission, although their roles are more varied. nih.gov They can be located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the EPSC. nih.govjneurosci.org Kainate receptors generally have slower kinetics compared to AMPA receptors. jneurosci.org The termination of the glutamate signal is primarily achieved through its removal from the synaptic cleft by excitatory amino acid transporters (EAATs), which are located on both neurons and surrounding glial cells, particularly astrocytes. frontiersin.org

Table 1: Comparison of Ionotropic Glutamate Receptors in Basal Synaptic Transmission

| Receptor Type | Gating Mechanism | Primary Ion Permeability | Role in EPSC | Location |

|---|---|---|---|---|

| AMPA | Ligand-gated | Na⁺, K⁺ | Fast, initial component | Postsynaptic |

| NMDA | Ligand- and Voltage-gated | Na⁺, K⁺, Ca²⁺ | Slower, sustained component | Postsynaptic, Extrasynaptic |

| Kainate | Ligand-gated | Na⁺, K⁺ | Modulatory, slower component | Presynaptic, Postsynaptic |

Molecular Basis of Synaptic Plasticity

Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. The two primary forms of synaptic plasticity at glutamatergic synapses are long-term potentiation (LTP) and long-term depression (LTD). wikipedia.orgnumberanalytics.com

LTP is a long-lasting enhancement of synaptic transmission. nih.gov The induction of the most common form of LTP is dependent on the activation of NMDA receptors. numberanalytics.comnih.gov A high-frequency stimulation of the presynaptic neuron leads to a significant and prolonged depolarization of the postsynaptic membrane, which removes the Mg²⁺ block from NMDA receptors. wikipedia.org The subsequent large influx of calcium into the postsynaptic neuron acts as a critical second messenger, activating a cascade of intracellular signaling pathways. numberanalytics.comnih.gov Key among these is the activation of protein kinases such as Calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). nih.govjneurosci.org These kinases phosphorylate various target proteins, including AMPA receptors, which increases their conductance. wikipedia.org A crucial mechanism for the expression of LTP is the trafficking and insertion of additional AMPA receptors into the postsynaptic membrane, thereby increasing the synapse's sensitivity to glutamate. researchgate.netfrontiersin.orgnih.gov

LTD, conversely, is a long-lasting decrease in synaptic efficacy. wikipedia.org It can be induced by low-frequency stimulation, which leads to a smaller, more modest rise in postsynaptic calcium concentration compared to LTP induction. youtube.com This lower level of calcium preferentially activates protein phosphatases, such as calcineurin and protein phosphatase 1 (PP1). wikipedia.org These phosphatases dephosphorylate target proteins, including AMPA receptors, which promotes their removal from the synaptic membrane through a process called endocytosis. wikipedia.orgfrontiersin.org This reduction in the number of postsynaptic AMPA receptors weakens the synapse. youtube.comnumberanalytics.com

Table 2: Key Molecular Events in LTP and LTD

| Feature | Long-Term Potentiation (LTP) | Long-Term Depression (LTD) |

|---|---|---|

| Induction Stimulus | High-frequency stimulation | Low-frequency stimulation |

| Postsynaptic Ca²⁺ Level | Large, rapid increase | Small, slow increase |

| Key Enzyme Activation | Protein Kinases (e.g., CaMKII, PKC) | Protein Phosphatases (e.g., Calcineurin, PP1) |

| AMPA Receptor Trafficking | Insertion into postsynaptic membrane | Removal from postsynaptic membrane |

| Net Effect on Synapse | Strengthening | Weakening |

Extrasynaptic Signaling and Volume Transmission

Glutamate signaling is not confined to the synaptic cleft. Under certain conditions, glutamate can diffuse out of the synapse, a phenomenon known as "spillover," and activate receptors located outside of the primary synaptic contact. nih.govfrontiersin.org This extrasynaptic signaling, also referred to as volume transmission, allows for a more widespread and modulatory form of communication in the brain. psychiatryonline.org

Extrasynaptic NMDA receptors (eNMDARs) play a particularly important role in this form of signaling. nih.gov These receptors are often found on the dendritic shaft and soma of neurons. nih.gov Research suggests that synaptic and extrasynaptic NMDA receptors can trigger distinct intracellular signaling cascades. While synaptic NMDA receptor activation is often linked to pro-survival pathways and the induction of LTP, the activation of eNMDARs has been implicated in cell death pathways and excitotoxicity. nih.govnih.govresearchgate.net

Astrocytes, a type of glial cell, are crucial regulators of extrasynaptic glutamate levels. nih.govyoutube.com Their processes ensheath synapses, forming what is known as the tripartite synapse. nih.gov Astrocytes express high levels of glutamate transporters (GLT-1 and GLAST) that are responsible for the majority of glutamate uptake from the extracellular space, thereby limiting glutamate spillover. jneurosci.orgfrontiersin.org Furthermore, astrocytes themselves can release glutamate, a process termed gliotransmission, which can modulate the activity of nearby neurons by acting on their extrasynaptic receptors. youtube.comfrontiersin.orgnih.gov This bidirectional communication between astrocytes and neurons highlights the complexity of glutamate signaling beyond the confines of a single synapse. youtube.com Volume transmission mediated by glutamate spillover and gliotransmission is thought to be involved in a variety of physiological processes, including the regulation of neuronal excitability, synaptic plasticity, and network-level activity. nih.govscilit.com

Advanced Biotechnological Production of L Glutamic Acid

Microbial Fermentation Systems

Microbial fermentation is the cornerstone of modern L-glutamic acid production. This process involves cultivating specific microorganisms in a controlled environment with a nutrient-rich medium, leading to the conversion of a carbon source into L-glutamic acid. The success of this process hinges on the selection of appropriate microbial strains and the optimization of fermentation conditions.

The primary workhorse for industrial L-glutamic acid production is Corynebacterium glutamicum. nih.govbepls.com This Gram-positive soil bacterium was first identified in Japan for its remarkable ability to excrete large quantities of L-glutamic acid. bepls.comnih.gov Its "generally-regarded-as-safe" (GRAS) status makes it particularly suitable for applications in the food industry. nih.gov The discovery that L-glutamate overproduction in C. glutamicum is triggered by biotin (B1667282) limitation was a pivotal moment in the commercialization of this fermentation process. nih.govbepls.com Under biotin-limited conditions, or through the addition of surfactants or penicillin, the permeability of the cell membrane is altered, facilitating the efflux of L-glutamic acid. nih.govresearchgate.net

Besides C. glutamicum, other related coryneform bacteria, such as Brevibacterium flavum and Brevibacterium lactofermentum, have also been historically used for L-glutamic acid production. google.com These are now often reclassified as species of Corynebacterium. google.com

Bacillus species, such as Bacillus subtilis and the thermotolerant, methylotrophic Bacillus methanolicus, have also been explored as potential producers of L-glutamic acid. asm.org B. methanolicus, in particular, has demonstrated the ability to secrete significant amounts of L-glutamate (up to 59 g/L) in fed-batch cultivations. asm.org Research has also been conducted on mixed cultures, for instance, a combination of C. glutamicum and Pseudomonas reptilivora, which showed a higher yield of glutamic acid compared to the monoculture of C. glutamicum. nih.gov

| Microorganism | Key Characteristics for L-Glutamic Acid Production |

| Corynebacterium glutamicum | Primary industrial producer, GRAS status, high yields, well-characterized metabolism. nih.govbepls.comnih.gov |

| Brevibacterium species | Historically significant producers, now often classified under Corynebacterium. google.com |

| Bacillus subtilis | A model organism with potential for L-glutamate synthesis. asm.org |

| Bacillus methanolicus | Thermotolerant and methylotrophic, capable of high L-glutamate secretion. asm.org |

| Pseudomonas reptilivora | Used in mixed cultures with C. glutamicum to enhance yield. nih.gov |

Metabolic engineering plays a crucial role in optimizing microbial strains for the overproduction of L-glutamic acid. The primary goal is to channel the metabolic flux towards the synthesis of L-glutamate while minimizing the formation of byproducts. A key strategy involves attenuating the activity of the 2-oxoglutarate dehydrogenase complex (ODHC). researchgate.netresearchgate.net This enzyme complex converts 2-oxoglutarate, a direct precursor of L-glutamate, into succinyl-CoA in the tricarboxylic acid (TCA) cycle. researchgate.net By reducing ODHC activity, more 2-oxoglutarate becomes available for conversion to L-glutamate by glutamate (B1630785) dehydrogenase. mdpi.com

Another approach is to enhance the pathways that supply the precursors for L-glutamate synthesis. This can involve redirecting the carbon flow from glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) to the TCA cycle. nih.gov For instance, engineering the sugar transport systems to increase glucose uptake can lead to higher L-glutamate yields. nih.gov Furthermore, designing innovative metabolic pathways, such as introducing a phosphoketolase (PKT) pathway from Bifidobacterium animalis into C. glutamicum, can bypass CO2-releasing steps and theoretically increase the maximum yield of L-glutamate from glucose. nih.govresearchgate.net

The composition of the fermentation medium and the control of environmental parameters are critical for maximizing L-glutamic acid production. The medium must provide a suitable carbon source, nitrogen source, inorganic salts, and essential growth factors like biotin in controlled concentrations.

Carbon Source: Glucose is a commonly used carbon source for L-glutamic acid fermentation. nih.gov However, research has explored various other substrates, including fructose, sucrose, maltose, and even waste materials like palm waste hydrolysate and sugar-cane bagasse, to reduce production costs. researchgate.netzsp.com.pkbipublication.com The optimal concentration of the carbon source is crucial; for example, studies have shown that around 50 g/L of glucose is effective. nih.govresearchgate.net

Nitrogen Source: Various nitrogen sources have been tested, including urea (B33335), ammonium (B1175870) sulfate, and ammonium nitrate. researchgate.netzsp.com.pk Urea is often a preferred nitrogen source, with optimal concentrations around 10 g/L. nih.govresearchgate.net

Biotin: As mentioned earlier, biotin concentration is a key regulatory factor for L-glutamate production in C. glutamicum. nih.gov A limited supply of biotin is necessary to trigger the overproduction of L-glutamic acid. zsp.com.pk

Environmental Parameters:

Temperature: The optimal temperature for fermentation is typically around 30°C. nih.govresearchgate.net However, for thermotolerant strains like B. methanolicus, this can be higher. asm.org

pH: The pH of the medium is generally maintained around 7.0. nih.gov

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient oxygen supply for microbial growth and metabolism. nih.gov

Statistical methods like Response Surface Methodology (RSM) are often employed to optimize the interplay between these different factors to achieve the maximum possible yield of L-glutamic acid. nih.govresearchgate.net

| Parameter | Optimized Condition/Source | Impact on Production |

| Carbon Source | Glucose (approx. 50 g/L), Fructose | Primary substrate for microbial growth and L-glutamate synthesis. nih.govresearchgate.netzsp.com.pk |

| Nitrogen Source | Urea (approx. 10 g/L), Ammonium Nitrate | Essential for the synthesis of amino acids and other cellular components. nih.govresearchgate.netzsp.com.pk |

| Biotin | Limited concentration (e.g., 10 µg/ml) | Triggers overproduction of L-glutamic acid in C. glutamicum. nih.govzsp.com.pk |

| Temperature | ~30°C - 37°C | Affects enzyme activity and microbial growth rate. nih.govmdpi.comresearchgate.net |

| pH | ~7.0 | Influences enzyme function and nutrient uptake. nih.gov |

Genetic Engineering for L-Glutamate Overproduction

Genetic engineering techniques have provided powerful tools to rationally design and construct microbial strains with enhanced L-glutamic acid production capabilities. These approaches focus on the precise modification of the genetic makeup of the producer organisms.

The core of genetic engineering for L-glutamate overproduction lies in manipulating the genes of its biosynthetic pathway. A primary target is the overexpression of genes encoding key enzymes. For example, increasing the expression of the gdh gene, which encodes glutamate dehydrogenase, can enhance the conversion of 2-oxoglutarate to L-glutamate. mdpi.comnih.gov Similarly, overexpressing genes involved in the central carbon metabolism, such as those in the pentose phosphate pathway, can increase the supply of NADPH, a crucial cofactor for glutamate dehydrogenase. nih.gov

Conversely, the targeted disruption or downregulation of genes in competing pathways is also a common strategy. As discussed in the context of metabolic engineering, attenuating the expression of the odhA gene, which is part of the 2-oxoglutarate dehydrogenase complex, is a highly effective method to increase the intracellular pool of 2-oxoglutarate and, consequently, L-glutamate production. researchgate.netnih.gov

The expression and activity of enzymes in the L-glutamate biosynthesis pathway are tightly regulated at multiple levels, including transcriptional and post-transcriptional mechanisms. nih.gov Genetic engineering strategies aim to deregulate these control mechanisms to ensure a continuous and high-level production of L-glutamate.

For instance, replacing the native promoters of key biosynthetic genes with strong, constitutive promoters can lead to a significant increase in the transcription of these genes and, therefore, higher enzyme levels. nih.gov The regulation of glutamine synthetase (GS), an enzyme that consumes L-glutamate to produce glutamine, is also a target for manipulation. nih.govnih.gov By modifying the regulatory proteins that control GS activity, the flux from L-glutamate to glutamine can be minimized. nih.gov

Strategies for Bypass of Feedback Inhibition

In the biotechnological production of L-glutamic acid using microorganisms like Corynebacterium glutamicum, a primary limiting factor is the cell's natural regulatory mechanism known as feedback inhibition. nih.gov This process involves the end product, L-glutamic acid, or related metabolites, inhibiting the activity of key enzymes in its own biosynthetic pathway to maintain cellular homeostasis. nih.gov When the intracellular concentration of the amino acid rises, it binds to an allosteric site on an early-pathway enzyme, altering the enzyme's conformation and reducing its catalytic activity. youtube.com This effectively shuts down further production. To achieve the high yields required for industrial-scale fermentation, it is crucial to circumvent these negative feedback loops. nih.gov

Metabolic and genetic engineering have provided powerful strategies to overcome feedback inhibition. These approaches aim to create microbial strains that are less sensitive to the inhibitory effects of the end product, thereby enabling the overproduction and excretion of L-glutamic acid.

One of the most critical enzymes subject to feedback inhibition in the L-glutamic acid pathway is phosphoenolpyruvate (B93156) carboxylase (PEPC), which plays a key role in replenishing oxaloacetate for the TCA cycle. researchgate.net PEPC in C. glutamicum is allosterically inhibited by metabolites such as aspartate and malate. researchgate.net Rational protein design and site-directed mutagenesis have been employed to create mutant PEPC enzymes with significantly reduced sensitivity to these inhibitors. For instance, introducing a single point mutation (N917G) in the ppc gene encoding PEPC in a lysine-producing C. glutamicum strain led to a substantial increase in the metabolic flux towards oxaloacetate, demonstrating the effectiveness of this approach. researchgate.net

Inducing conditions such as biotin limitation or the addition of surfactants (e.g., Tween 40) or β-lactam antibiotics (e.g., penicillin) are also classical methods to trigger L-glutamic acid overproduction. nih.govnih.gov These treatments are understood to alter the permeability of the cell membrane, facilitating the efflux of glutamate and thereby reducing its intracellular concentration. This reduction in internal glutamate levels helps to relieve feedback inhibition on the biosynthetic pathway, allowing for continuous production. nih.gov

Modern mutagenesis techniques, such as Atmospheric and Room Temperature Plasma (ARTP), are used to generate random mutations throughout the microbial genome. mdpi.com This is followed by high-throughput screening to identify mutant strains with desirable traits, such as resistance to high concentrations of metabolic analogues or improved production yields. For example, a mutant C. glutamicum strain, P-45, was developed through two rounds of ARTP mutagenesis and screening. This strain exhibited enhanced genetic stability and a glutamic acid concentration of 147.0 g/L in fed-batch fermentation, a significant increase over the parent strain. mdpi.com The improved performance was linked to the upregulation of genes for citrate (B86180) synthase (cs), isocitrate dehydrogenase (icdh), and glutamate dehydrogenase (gdh), alongside the downregulation of the gene for the oxoglutarate dehydrogenase complex (odhc). mdpi.com

The following table summarizes key enzymatic targets and strategies for bypassing feedback inhibition in C. glutamicum.

| Enzyme/Process | Inhibitor(s) | Strategy for Bypass | Effect |

| Phosphoenolpyruvate Carboxylase (PEPC) | Aspartate, Malate | Rational protein design; site-directed mutagenesis (e.g., N917G mutation). researchgate.net | Reduced sensitivity to feedback inhibition, increasing carbon flux to the TCA cycle. researchgate.net |

| 2-Oxoglutarate Dehydrogenase Complex (ODHC) | Not applicable (flux diversion target) | Attenuation or downregulation of the odhA gene. nih.gov | Redirects metabolic flux from the TCA cycle towards L-glutamate synthesis. nih.gov |

| Glutamate Efflux | High intracellular L-glutamate | Addition of biotin-limiting agents, surfactants (e.g., Tween 40), or penicillin. nih.govnih.gov | Increases cell membrane permeability, facilitating glutamate export and relieving intracellular inhibition. nih.gov |

| Multiple Pathway Enzymes | Various end-products | Random mutagenesis (e.g., ARTP) followed by screening. mdpi.com | Generates strains with multiple, potentially uncharacterized mutations that confer resistance and enhance production. mdpi.com |

Downstream Processing and Purification Methodologies

Following the fermentation stage, the recovery and purification of L-glutamic acid from the complex fermentation broth is a critical multi-step process known as downstream processing. The primary goal is to isolate L-glutamic acid with high purity and yield, suitable for its conversion to monosodium glutamate. The conventional process involves several unit operations, including cell separation, crystallization, and chromatography. researchgate.net

The initial step is the removal of microbial biomass (Corynebacterium glutamicum cells) and other suspended solids from the fermentation broth. This is typically achieved through centrifugation or filtration. researchgate.net The resulting clarified liquid, or supernatant, contains the dissolved L-glutamic acid along with a variety of impurities such as residual sugars, other amino acids, organic acids, and inorganic salts. nih.gov

Crystallization is the cornerstone of L-glutamic acid purification. This technique leverages the low solubility of L-glutamic acid at its isoelectric point (pI), which is approximately 3.2. google.com The process involves adjusting the pH of the clarified broth to this specific value using a mineral acid like sulfuric acid. google.com At the isoelectric point, the net charge of the glutamic acid molecule is zero, minimizing its solubility in the aqueous solution and causing it to precipitate out as crystals. researchgate.net The slurry is then cooled and agitated to maximize crystal growth and yield before the crystals are separated from the remaining liquid (mother liquor) by filtration or centrifugation. google.com

Ion-exchange chromatography is a widely used method for both primary recovery and final polishing. slideshare.net The process utilizes resins that can selectively adsorb charged molecules.

Cation-exchange chromatography: The fermentation broth, after pH adjustment, can be passed through a column containing a strongly acidic cation-exchange resin (in the H-form). The positively charged L-glutamic acid molecules (at a pH below the pI) bind to the resin, while other impurities pass through. The adsorbed glutamic acid is then eluted from the resin, often by using a subsequent batch of fermentation broth at a higher pH (e.g., pH 5 or higher), which enriches the next batch for crystallization. google.com

Anion-exchange chromatography: Alternatively, an OH-type anion-exchange resin can be used to adsorb impurities from a solution of dissolved crude crystals, allowing the purified glutamic acid to pass through. google.com

The choice of resin and operating conditions, such as pH and flow rate, is critical for achieving efficient separation. nih.govslideshare.net

Additional purification steps often include treatment with activated carbon to decolorize the solution by adsorbing colored impurities and other organic compounds. google.com Following these purification steps, the solution is often concentrated by evaporation to facilitate a final crystallization step, yielding a high-purity product. nih.gov More advanced techniques such as membrane filtration (e.g., nanofiltration) are also being explored to intensify the process, potentially replacing several conventional steps for a more cost-effective and environmentally friendly approach. researchgate.net

The table below outlines the primary methodologies used in the downstream processing of L-glutamic acid.

| Method | Principle | Purpose | Key Parameters |

| Centrifugation/Filtration | Separation based on size and density. | Removal of microbial cells and solid debris from the fermentation broth. researchgate.net | G-force (centrifugation), pore size (filtration). |

| Isoelectric Point Crystallization | Minimum solubility of an amino acid at its isoelectric point (pI). google.com | Primary recovery of L-glutamic acid from the clarified broth. researchgate.net | pH adjusted to ~3.2, temperature. google.com |

| Ion-Exchange Chromatography | Reversible exchange of ions between a solid phase (resin) and a liquid phase. slideshare.net | Purification and recovery of L-glutamic acid from mother liquor or crude solutions. nih.govgoogle.com | Resin type (cation/anion), pH, eluent composition. slideshare.net |

| Activated Carbon Treatment | Adsorption of organic impurities and colored compounds onto a porous carbon surface. google.com | Decolorization and removal of organic impurities from the solution. google.com | Carbon concentration, contact time, temperature. |

| Evaporation | Removal of solvent (water) to increase solute concentration. | Concentration of the purified glutamic acid solution prior to final crystallization. nih.gov | Temperature, pressure. |

Analytical Methodologies for L Glutamate and Monosodium Glutamate Quantification in Research

Chromatographic Techniques

Chromatography, a powerful separation science, is extensively used for the analysis of monosodium glutamate (B1630785). 193.16.218 It allows for the separation of glutamate from other components in a mixture, which is essential for accurate quantification. researchgate.net High-performance liquid chromatography (HPLC) is the most widely used chromatographic method for this purpose, surpassing gas chromatography (GC) in popularity. 193.16.218researchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantification of monosodium glutamate in various samples, particularly in food products. nih.govmoca.net.ua The technique's versatility is demonstrated through various detection methods, often requiring a derivatization step to enhance the detectability of the glutamate molecule, which lacks a strong chromophore. uni-mate.hu

One common approach involves pre-column or post-column derivatization. For instance, a rapid and effective HPLC method utilizes derivatization with o-phthaldialdehyde (OPA), followed by ultraviolet/diode array detection (UV/DAD). semanticscholar.org This method has been successfully applied to a wide range of food samples. semanticscholar.org Another widely used derivatizing agent is dansyl chloride, which, when coupled with a fluorescence detector (FLD), provides a highly sensitive and validated method for MSG analysis. moca.net.uaresearchgate.net The fluorescence detection method often offers lower limits of detection compared to UV-based methods. semanticscholar.org

A study successfully developed an HPLC-UV/DAD method for MSG determination in various food samples after derivatization with o-phthaldialdehyde (OPA). semanticscholar.org The method demonstrated good linearity and low detection limits. semanticscholar.org Similarly, an HPLC-FLD method using dansyl chloride for derivatization has been validated for analyzing MSG in numerous food products, also showing excellent linearity and quantification limits. moca.net.uaresearchgate.net For samples that may be affected by derivatization, an HPLC method with an Evaporative Light Scattering Detector (ELSD) has been optimized, allowing for the detection of MSG without a derivatization step. researchgate.net

Interactive Table 1: HPLC Methods for Monosodium Glutamate Quantification

| Derivatization Agent | Detector | Column | Mobile Phase | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|---|---|

| o-phthaldialdehyde (OPA) | UV/DAD | C18 (150 mm × 4.6 mm, 2.7 µm) | 10 mM phosphate (B84403) buffer (pH 5.90) and methanol (B129727) (75:25, v/v) | 0.9999 | 0.015 | 0.050 | semanticscholar.org |

| Dansyl chloride | FLD | C18 (150 mm, 4.6 mm, 2.7 µm) | Water:Methanol:Glacial Acetic Acid (54:45:1, v/v/v) | 0.9999 | - | - | moca.net.uaresearchgate.net |

| 1-fluoro-2,4-dinitrobenzene | UV | Octadecyl (C18), 5 µm | Methanol:Water (1:1) | 0.9533 | - | - | moca.net.uawustl.edu |

| None | ELSD | - | - | - | - | - | researchgate.net |

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) offers an alternative for monosodium glutamate quantification, though it is less commonly used than HPLC due to the inherent properties of amino acids. tandfonline.com Amino acids, including glutamic acid, are non-volatile, which necessitates a derivatization step to convert them into volatile compounds suitable for GC analysis. tandfonline.com

A typical GC procedure for MSG determination involves several steps. aurigaresearch.com First, the sample is extracted, often using a solvent mixture like acetone-water. Following extraction, the glutamic acid is derivatized. A common derivatizing agent is dimethylformamide-dimethylacetal, which reacts with the glutamic acid to form a volatile derivative. aurigaresearch.com This derivative is then injected into the gas chromatograph, where it is separated and detected, commonly by a flame ionization detector (FID). aurigaresearch.compickeringlabs.com This method has demonstrated good recovery rates for MSG in fortified food samples. aurigaresearch.com

The process begins with the injection of a sample mixture into a column. The different components of the mixture are then separated based on their unique interactions with a stationary phase within the column. As the components exit the column at different times, known as retention times, they are introduced into a mass spectrometer. Inside the mass spectrometer, the compounds are ionized, breaking them into charged ions. The instrument then measures the mass-to-charge ratio of these ions, generating a mass spectrum that serves as a unique "fingerprint" for each compound.

Interactive Table 2: Gas Chromatography Method for Monosodium Glutamate Quantification

| Parameter | Description | Reference |

|---|---|---|

| Extraction | Acetone-water (1 + 1) | aurigaresearch.com |

| Purification | QAE Sephadex A-25 column | aurigaresearch.com |

| Derivatization Agent | Dimethylformamide-dimethylacetal | aurigaresearch.com |

| Detection | Flame Ionization Detector (FID) | aurigaresearch.com |

| Recovery Rate | 92.8% to 100% in fortified samples | aurigaresearch.com |

Ion-Exchange Chromatography with Post-Column Derivatization

Ion-exchange chromatography (IEC) is a classic and robust method for amino acid analysis, a technique first established by Moore and Stein. 193.16.218 This method remains a gold standard due to its high reproducibility and the ability to handle complex sample matrices with minimal preparation. nih.gov For the analysis of amino acids like glutamate, IEC is typically coupled with post-column derivatization, where the derivatizing agent is introduced after the chromatographic separation. researchgate.net

The principle of IEC involves the separation of amino acids based on their charge characteristics on a stationary phase, which is an ion-exchange resin. semanticscholar.org The separated amino acids are then mixed with a derivatizing reagent, most commonly ninhydrin (B49086), in a heated reaction coil. 193.16.218semanticscholar.org The reaction between the amino acid and ninhydrin produces a colored compound that can be detected by a UV-Visible spectrophotometer. 193.16.218uni-mate.hu The intensity of the color is proportional to the concentration of the amino acid. O-phthalaldehyde (B127526) (OPA) can also be used as a post-column derivatizing agent, offering fluorescence detection for enhanced sensitivity. researchgate.netaurigaresearch.com This post-column approach is advantageous as it minimizes interference from the sample matrix and ensures that each amino acid is derivatized separately after elution.

Interactive Table 3: Ion-Exchange Chromatography with Post-Column Derivatization for Amino Acid Analysis